molecular formula C24H19NO2S2 B15038749 (5E)-3-benzyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15038749
M. Wt: 417.5 g/mol
InChI Key: BUXFBFWFVLUPAB-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-Benzyl-5-{[3-(benzyloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a benzyloxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Benzyl-5-{[3-(benzyloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Benzyl-5-{[3-(benzyloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or benzyloxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiazolidinone derivatives.

Scientific Research Applications

(5E)-3-Benzyl-5-{[3-(benzyloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazolidinones.

Mechanism of Action

The mechanism of action of (5E)-3-Benzyl-5-{[3-(benzyloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-Benzyl-5-{[3-(benzyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-Benzyl-5-{[3-(benzyloxy)phenyl]methylidene}-2-oxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5E)-3-Benzyl-5-{[3-(benzyloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one exhibits unique structural features and biological activities. The presence of the sulfanylidene group distinguishes it from other thiazolidinones, potentially contributing to its distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C24H19NO2S2

Molecular Weight

417.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19NO2S2/c26-23-22(29-24(28)25(23)16-18-8-3-1-4-9-18)15-20-12-7-13-21(14-20)27-17-19-10-5-2-6-11-19/h1-15H,16-17H2/b22-15+

InChI Key

BUXFBFWFVLUPAB-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.